Benzylbisthiosemicarbazone
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Overview
Description
Benzylbisthiosemicarbazone is a compound belonging to the thiosemicarbazone family, which are known for their diverse biological activities and pharmacological properties Thiosemicarbazones are derived from the reaction of thiosemicarbazide with aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzylbisthiosemicarbazone can be synthesized through the condensation reaction of benzaldehyde with thiosemicarbazide. The reaction typically involves mixing equimolar amounts of benzaldehyde and thiosemicarbazide in an appropriate solvent such as ethanol or methanol. The mixture is then heated under reflux conditions for several hours to facilitate the formation of the desired product. The reaction can be represented as follows:
C6H5CHO+H2N−NH−CSNH2→C6H5CH=N-NH-CSNH2
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically result in the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where the thiosemicarbazone moiety can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the specific nucleophile and desired product.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly its ability to inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of sensors and catalysts due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzylbisthiosemicarbazone involves its ability to chelate metal ions, forming stable complexes. These metal complexes can interact with biological targets, leading to various biological effects. For instance, in anticancer applications, the compound may inhibit key enzymes involved in cell proliferation, thereby exerting cytotoxic effects on cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzylbisthiosemicarbazone can be compared with other thiosemicarbazone derivatives such as:
Pyridoxal isonicotinoyl hydrazone (PIH): Known for its iron-chelating properties and potential use in treating iron overload conditions.
Triapine: A thiosemicarbazone derivative with potent anticancer activity, particularly in inhibiting ribonucleotide reductase.
Di-2-pyridylketone thiosemicarbazone (DpT): Another thiosemicarbazone with significant anticancer properties.
Uniqueness: this compound stands out due to its specific structural features and the ability to form stable metal complexes, which can be tailored for various applications. Its versatility in undergoing different chemical reactions and forming diverse products further enhances its potential in scientific research and industrial applications.
Properties
Molecular Formula |
C16H16N6S2 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
[(E)-[(2E)-2-(carbamothioylhydrazinylidene)-1,2-diphenylethylidene]amino]thiourea |
InChI |
InChI=1S/C16H16N6S2/c17-15(23)21-19-13(11-7-3-1-4-8-11)14(20-22-16(18)24)12-9-5-2-6-10-12/h1-10H,(H3,17,21,23)(H3,18,22,24)/b19-13+,20-14+ |
InChI Key |
VASHPLNGDUWESM-IWGRKNQJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC(=S)N)/C(=N/NC(=S)N)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=S)N)C(=NNC(=S)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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